molecular formula C10H11Cl2O4P B139362 3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester CAS No. 84681-46-9

3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester

Cat. No.: B139362
CAS No.: 84681-46-9
M. Wt: 297.07 g/mol
InChI Key: YZIFKIFHZDTHEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester typically involves the reaction of propanoic acid derivatives with dichlorophosphinyl chloride in the presence of a base. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is carefully monitored to maintain optimal conditions and prevent contamination .

Chemical Reactions Analysis

Types of Reactions

3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving phosphonate esters.

    Medicine: As a precursor in the synthesis of cyclophosphamide, a chemotherapeutic agent.

    Industry: In the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester involves its conversion to active metabolites in biological systems. These metabolites interact with cellular components, leading to various biochemical effects. The molecular targets include enzymes and proteins involved in cellular metabolism and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Dichlorophosphinyl)oxy]propanoic Acid Ethyl Ester
  • 3-[(Dichlorophosphinyl)oxy]propanoic Acid Methyl Ester
  • 3-[(Dichlorophosphinyl)oxy]propanoic Acid Isopropyl Ester

Uniqueness

3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This makes it particularly useful as an intermediate in the synthesis of cyclophosphamide .

Properties

IUPAC Name

benzyl 3-dichlorophosphoryloxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2O4P/c11-17(12,14)16-7-6-10(13)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIFKIFHZDTHEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCOP(=O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40517945
Record name Benzyl 3-[(dichlorophosphoryl)oxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84681-46-9
Record name Benzyl 3-[(dichlorophosphoryl)oxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.